molecular formula C45H28N6 B14126448 8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B14126448
M. Wt: 652.7 g/mol
InChI Key: JIZLPFLOBVOXGD-UHFFFAOYSA-N
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Description

8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound that features a unique structure combining carbazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multiple steps, starting with the preparation of intermediate compounds such as 9-Phenylcarbazole-3-boronic acid. This intermediate can be synthesized through the reaction of phenylboronic acid with carbazole under specific conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets and pathways. In optoelectronic applications, its electronic properties allow it to efficiently transport charge and emit light when subjected to an electric field. The molecular targets and pathways involved in its biological applications would depend on the specific context, such as binding to particular proteins or interacting with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    9-Phenylcarbazole-3-boronic acid: A precursor in the synthesis of the target compound.

    Carbazole derivatives: These compounds share the carbazole core structure and have similar electronic properties.

    Pyridine derivatives: These compounds share the pyridine moiety and can exhibit similar reactivity.

Uniqueness

8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is unique due to its combination of carbazole and pyridine moieties, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring efficient charge transport and light emission.

Properties

Molecular Formula

C45H28N6

Molecular Weight

652.7 g/mol

IUPAC Name

8-[5-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C45H28N6/c1-2-10-31(11-3-1)49-38-15-6-4-12-33(38)36-26-29(18-21-40(36)49)30-19-22-41-37(27-30)34-13-5-7-16-39(34)50(41)32-20-23-43(48-28-32)51-42-17-9-24-46-44(42)35-14-8-25-47-45(35)51/h1-28H

InChI Key

JIZLPFLOBVOXGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CN=C(C=C7)N8C9=C(C1=C8N=CC=C1)N=CC=C9)C1=CC=CC=C12

Origin of Product

United States

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